molecular formula C8H12F2O2 B2951265 (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid CAS No. 2248215-45-2

(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid

Cat. No.: B2951265
CAS No.: 2248215-45-2
M. Wt: 178.179
InChI Key: XNIIRHXDRIWUJZ-ZBHICJROSA-N
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Description

(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid typically involves the introduction of difluoromethyl groups into the cyclopentyl ring. One common method is the difluoromethylation of cyclopentyl derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,2-Difluorocyclopropyl)propanoic acid
  • (2S)-2-(2,2-Difluorocyclohexyl)propanoic acid
  • (2S)-2-(2,2-Difluorocyclobutyl)propanoic acid

Uniqueness

(2S)-2-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific ring size and the positioning of fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and selectivity in various applications .

Properties

IUPAC Name

(2S)-2-(2,2-difluorocyclopentyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-3-2-4-8(6,9)10/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIRHXDRIWUJZ-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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